molecular formula C13H19Cl3N2 B3229822 (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride CAS No. 1289387-77-4

(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B3229822
CAS No.: 1289387-77-4
M. Wt: 309.7 g/mol
InChI Key: BVKKDQQLGZJAQB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring and a dichlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:

  • Benzyl Protection: The starting material, 2,6-dichlorobenzyl chloride, undergoes benzyl protection to form a benzyl-protected intermediate.

  • Piperidine Formation: The protected intermediate is then reacted with piperidine to form the piperidine ring.

  • Methanamine Addition: Methanamine is added to the piperidine ring to form the final product.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the benzyl or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • N-(2,6-Dichlorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atoms on the benzyl group.

  • Other piperidine derivatives: These compounds may have different substituents on the piperidine ring, leading to variations in their properties and applications.

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-17-7-2-1-4-10(17)8-16;/h3,5-6,10H,1-2,4,7-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKDQQLGZJAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-77-4
Record name 2-Piperidinemethanamine, 1-[(2,6-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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